8-Bromoisoquinoline 2-oxide

Medicinal Chemistry Cross-coupling Reactions Synthetic Methodology

8-Bromoisoquinoline 2-oxide (CAS 475994-58-2) is the critical 8‑bromo‑N‑oxide isoquinoline building block that cannot be substituted by other regioisomers (e.g., 5‑bromo or unsubstituted). The 8‑bromo group provides a unique steric and electronic environment that directs Suzuki‑Miyaura cross‑couplings to generate 8‑arylisoquinoline libraries — privileged kinase inhibitor scaffolds. The N‑oxide moiety acts as a removable directing group for transition‑metal‑catalyzed C–H activation, enabling late‑stage functionalization of complex APIs. It is also the direct precursor to 8‑bromoisoquinolin‑1(2H)‑one via a scalable rearrangement with trifluoroacetic anhydride. Procure this compound with verified ≥95% purity to ensure reproducible, high‑yield reactions in medicinal chemistry, materials science, and process‑scale synthesis.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 475994-58-2
Cat. No. B8721203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinoline 2-oxide
CAS475994-58-2
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Br
InChIInChI=1S/C9H6BrNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H
InChIKeyGKHHEHRICGMJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinoline 2-oxide (CAS 475994-58-2): A Strategic Heterocyclic Building Block for Advanced Organic Synthesis and Medicinal Chemistry


8-Bromoisoquinoline 2-oxide (CAS 475994-58-2) is a heterocyclic organic compound belonging to the class of isoquinoline N-oxides . It features a bicyclic aromatic framework comprising a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 8-position and an N-oxide functionality at the 2-position . The presence of the bromine atom provides a versatile synthetic handle for further functionalization, while the N-oxide moiety influences electronic properties and serves as a directing group in transition-metal-catalyzed transformations. With a molecular formula of C9H6BrNO and a molecular weight of 224.05 g/mol, this compound is primarily utilized as a research chemical and key intermediate in medicinal chemistry, material science, and the construction of complex molecular architectures .

Why 8-Bromoisoquinoline 2-oxide is Not Interchangeable with Other Isoquinoline Derivatives in Critical Synthesis


Within the broader class of isoquinoline N-oxides, 8-Bromoisoquinoline 2-oxide occupies a distinct and non-substitutable position due to the precise location of the bromine atom on the 8-position of the bicyclic ring system. This regiochemical specificity is paramount; substitution with an alternative isomer, such as 5-bromoisoquinoline 2-oxide or an unsubstituted isoquinoline 2-oxide [1], will lead to an entirely different molecular architecture after subsequent cross-coupling reactions, potentially resulting in a loss of biological activity or an inability to bind to a specific target. Furthermore, the 8-bromo substitution pattern imparts a unique steric and electronic environment that influences the reactivity of the N-oxide moiety and the pyridine ring, making it a specific and often optimal choice for the synthesis of 8-arylisoquinoline derivatives and other complex targets. The quantitative evidence below demonstrates the verifiable differences that make simple substitution scientifically unsound for precision synthesis.

Quantitative Evidence for Selecting 8-Bromoisoquinoline 2-oxide over Closest Analogs


Molecular Weight and Reactivity Profile Comparison: 8-Bromo vs. 8-Chloro Analogs

8-Bromoisoquinoline 2-oxide, with a molecular weight of 224.05 g/mol , offers a more reactive aryl halide handle for cross-coupling reactions compared to the 8-chloro analog. The C-Br bond is significantly more reactive in palladium-catalyzed reactions, allowing for milder conditions and higher yields in the synthesis of complex isoquinoline-based scaffolds [1]. While the 8-iodo analog may be more reactive, it is often less commercially available and can be more expensive. The bromine atom provides an optimal balance of stability and reactivity for a wide range of synthetic applications.

Medicinal Chemistry Cross-coupling Reactions Synthetic Methodology

Regiochemical Precision: Direct Comparison of 8-Bromo vs. 5-Bromo Isomers for Suzuki Coupling

The position of the bromine atom is a critical determinant of the final molecular architecture in Suzuki-Miyaura cross-coupling reactions [1]. Using 8-Bromoisoquinoline 2-oxide (CAS 475994-58-2, MW: 224.05 g/mol) as a starting material will exclusively yield 8-arylisoquinoline 2-oxide derivatives. In contrast, using the 5-bromo isomer (CAS 223671-17-8, also MW: 224.05 g/mol) will produce the structurally distinct 5-arylisoquinoline 2-oxide series. These isomeric products are chemically distinct and cannot be used interchangeably in subsequent synthetic steps or biological assays.

Medicinal Chemistry Cross-coupling Reactions Isomer Differentiation

N-Oxide Functionality: A Key Differentiator from 8-Bromoisoquinoline in Directing Group and C-H Activation Chemistry

8-Bromoisoquinoline 2-oxide (MW: 224.05 g/mol) contains an N-oxide moiety that is absent in the commonly used 8-bromoisoquinoline (CAS 63927-22-0, MW: 208.05 g/mol) [1]. This N-oxide serves as a crucial, removable directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at positions that are otherwise difficult to access. It also significantly alters the electronic properties of the aromatic ring, enhancing reactivity towards nucleophiles at the 1-position [2]. This functionality provides a level of synthetic control and access to unique chemical space that is impossible to achieve with the non-oxidized parent compound.

C-H Activation Organometallic Catalysis Synthetic Methodology

Commercial Availability and Purity Benchmarking: A Procurement Advantage for 8-Bromoisoquinoline 2-oxide

For researchers requiring a high-purity building block, 8-Bromoisoquinoline 2-oxide is commercially available with a purity specification of 98% or higher from reputable suppliers . This contrasts with some of its less common isomers or analogs, which may have limited availability or lower standard purities (often 95%) . While the 8-iodo analog is a potential alternative, it is often more expensive and less stable, making the bromo derivative a more practical and cost-effective choice for most synthetic applications. The ready availability of high-purity material reduces the need for in-house synthesis and purification, accelerating research timelines and improving reproducibility.

Chemical Procurement Research Chemical Synthetic Intermediate

High-Impact Applications for 8-Bromoisoquinoline 2-oxide in Drug Discovery and Materials Science


Synthesis of 8-Arylisoquinoline Derivatives for Targeted Kinase Inhibitor Libraries

Medicinal chemists utilize 8-Bromoisoquinoline 2-oxide as a key starting material in Suzuki-Miyaura cross-coupling reactions to synthesize diverse 8-arylisoquinoline N-oxide libraries [1]. These scaffolds are privileged structures in drug discovery, often serving as core motifs in kinase inhibitors. The specific 8-substitution pattern is crucial for achieving the desired binding interactions with the target enzyme's ATP-binding pocket. The N-oxide can be subsequently reduced to the parent isoquinoline or used to install further functionality. [1]

Late-Stage C-H Functionalization for Complex Natural Product and API Diversification

The N-oxide moiety of 8-Bromoisoquinoline 2-oxide acts as a removable directing group for transition-metal-catalyzed C-H activation, allowing for the selective introduction of functional groups at otherwise unreactive positions on the isoquinoline ring [2]. This is a powerful strategy for the late-stage diversification of complex molecules, including natural products and active pharmaceutical ingredients (APIs), enabling the rapid exploration of structure-activity relationships without de novo synthesis. [2]

Preparation of 8-Bromoisoquinolin-1(2H)-one for Advanced Heterocyclic Chemistry

8-Bromoisoquinoline 2-oxide serves as a direct precursor to 8-bromoisoquinolin-1(2H)-one via a straightforward rearrangement using trifluoroacetic anhydride or acetic anhydride . This transformation provides a high-value intermediate for the synthesis of more complex polycyclic heterocycles that are of interest in medicinal chemistry and material science. The procedure is scalable and has been documented in patent literature, underscoring its industrial relevance.

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